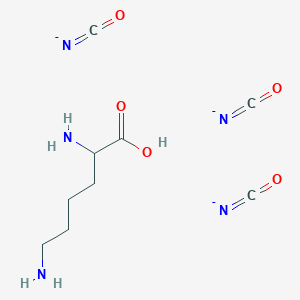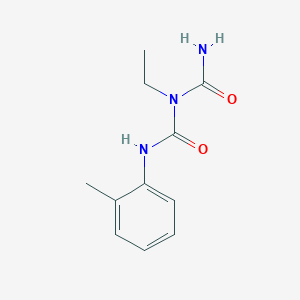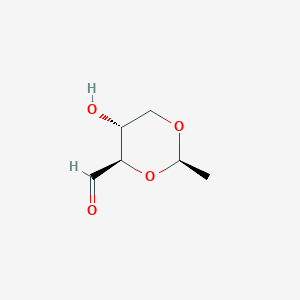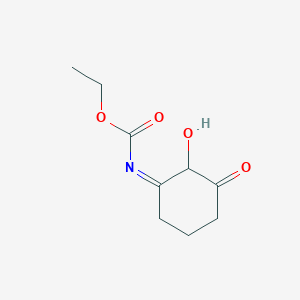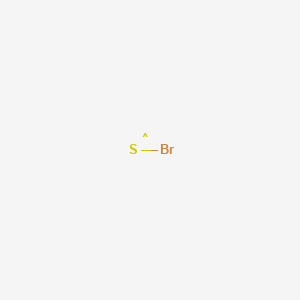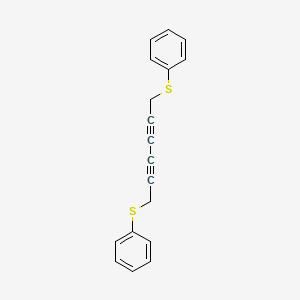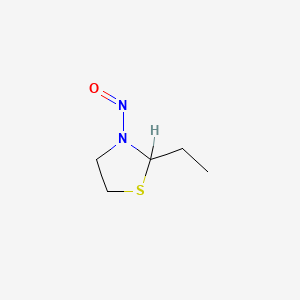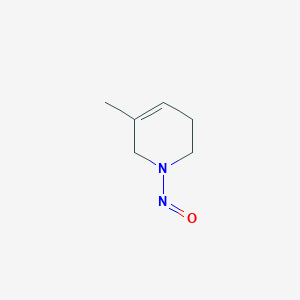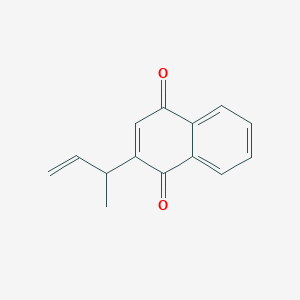
2-(But-3-en-2-yl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(But-3-en-2-yl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones Naphthoquinones are known for their diverse biological activities and are found in various natural sources
Métodos De Preparación
The synthesis of 2-(But-3-en-2-yl)naphthalene-1,4-dione can be achieved through several methods. One common approach involves the oxidation of naphthalene derivatives. For instance, the industrial synthesis of naphthoquinones often involves the aerobic oxidation of naphthalene over a vanadium oxide catalyst . In the laboratory, naphthoquinones can be produced by the oxidation of naphthalene with chromium trioxide . Another method includes the Diels-Alder reaction, where 1,4-naphthoquinone acts as a strong dienophile .
Análisis De Reacciones Químicas
2-(But-3-en-2-yl)naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a strong dienophile in Diels-Alder reactions . Common reagents used in these reactions include chromium trioxide for oxidation and tin (IV) chloride for catalyzed cycloaddition . Major products formed from these reactions include derivatives of naphthoquinone, which have significant pharmacological properties .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. It is used in the synthesis of biologically active quinones, which have anti-inflammatory, antimicrobial, and anticancer activities . Naphthoquinone derivatives are also used in the development of dyes and as biochemical tools for non-invasive detection of pathological areas in cells and tissues . Additionally, they have applications in the treatment of neurodegenerative diseases and myocardial infarction .
Mecanismo De Acción
The mechanism of action of 2-(But-3-en-2-yl)naphthalene-1,4-dione involves its ability to undergo redox cycling, generating reactive oxygen species that can destroy tumor cells . The quinone ring contains a system of double bonds conjugated with carbonyl groups, making it susceptible to reduction, oxidation, and addition of nucleophiles . This compound targets various molecular pathways, including those involved in inflammation and cancer .
Comparación Con Compuestos Similares
2-(But-3-en-2-yl)naphthalene-1,4-dione can be compared to other naphthoquinone derivatives such as 2-methyl-1,4-naphthoquinone (menadione), juglone, and plumbagin . These compounds share similar chemical structures but differ in their biological activities and applications. For instance, menadione is a more effective coagulant than vitamin K, while juglone and plumbagin have significant antibacterial and antifungal properties . The uniqueness of this compound lies in its specific structure and the potential for diverse applications in scientific research and medicine.
Propiedades
Número CAS |
74785-26-5 |
|---|---|
Fórmula molecular |
C14H12O2 |
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
2-but-3-en-2-ylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H12O2/c1-3-9(2)12-8-13(15)10-6-4-5-7-11(10)14(12)16/h3-9H,1H2,2H3 |
Clave InChI |
YHGGZCXTIKTBSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C=C)C1=CC(=O)C2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


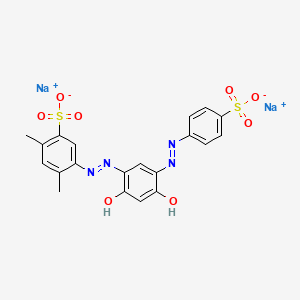
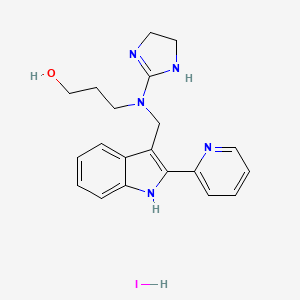
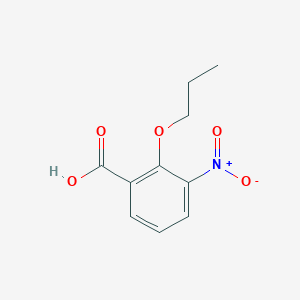
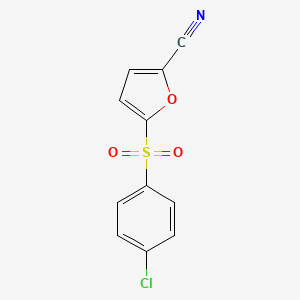
![{2-[(Butan-2-yl)sulfanyl]ethenyl}benzene](/img/structure/B14455035.png)
